Fmoc-5-methyl-DL-tryptophan

Descripción general

Descripción

Fmoc-5-methyl-DL-tryptophan, identified by CAS No. 138775-52-7, is a derivative of tryptophan. This compound is used extensively in peptide synthesis due to its unique structural properties and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methyl-DL-tryptophan with the Fmoc group. This can be achieved by reacting 5-methyl-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of Fmoc-protected amino acids to form peptides. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-5-methyl-DL-tryptophan undergoes several types of chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the indole ring or the Fmoc group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as piperidine for Fmoc deprotection.

Major Products: The major products formed from these reactions include deprotected amino acids, modified indole derivatives, and various peptide sequences .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-5-methyl-DL-tryptophan is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS) , a method favored for its efficiency and ability to produce high-quality peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids.

Case Study: Advances in Peptide Synthesis

Recent advancements in Fmoc SPPS have led to improved methodologies that enhance the yield and purity of synthesized peptides. For example, the integration of pseudoproline derivatives has been shown to facilitate the synthesis of longer peptides, overcoming challenges associated with sequence complexity .

| Parameter | Fmoc SPPS | Boc SPPS |

|---|---|---|

| Deprotection Method | Base treatment (e.g., piperidine) | Acid treatment (e.g., TFA) |

| Compatibility | Modified peptides (phosphorylated, glycosylated) | Limited compatibility |

| Automation | Highly automated | Less suitable |

| Synthetic Length | Up to 50 amino acids | Generally shorter |

Drug Development

The incorporation of this compound into peptide sequences can enhance pharmacological properties, making it valuable for drug development. Its structural similarity to natural neurotransmitters allows researchers to design peptides that can interact with specific receptors, potentially leading to novel therapeutic agents.

Case Study: Neurotransmitter Research

Research has indicated that analogs of tryptophan, including this compound, can modulate serotonin receptor activity. This modulation is crucial for understanding neurological pathways and developing treatments for disorders such as depression and anxiety .

Bioconjugation

This compound is also employed in bioconjugation processes, where it serves as a link between peptides and other biomolecules or surfaces. This application is essential in creating targeted drug delivery systems that enhance the efficacy of therapeutic agents.

Fluorescent Labeling

The fluorine atom present in Fmoc derivatives allows for potential fluorescent labeling applications. This capability is particularly useful in biological assays where visualization of protein interactions is necessary.

Research in Gut Microbiota

Recent studies have demonstrated that metabolites derived from this compound can modulate gut microbiota, suggesting its potential role in treating inflammatory bowel diseases. The modulation of pathways such as TLR4/MyD88/NF-κB has been highlighted as a promising therapeutic target .

Mecanismo De Acción

The mechanism of action of Fmoc-5-methyl-DL-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is incorporated into peptide chains, which can then be deprotected to yield the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .

Comparación Con Compuestos Similares

Fmoc-tryptophan: Similar in structure but lacks the methyl group on the indole ring.

Fmoc-5-methyl-L-tryptophan: The L-enantiomer of Fmoc-5-methyl-DL-tryptophan.

Fmoc-5-hydroxytryptophan: Contains a hydroxyl group instead of a methyl group on the indole ring.

Uniqueness: this compound is unique due to the presence of the methyl group on the indole ring, which can influence the compound’s reactivity and the properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics .

Actividad Biológica

Fmoc-5-methyl-DL-tryptophan is a derivative of tryptophan that has garnered attention in various fields of biological research, particularly in peptide synthesis, drug development, and antimicrobial activity. This article provides a comprehensive overview of its biological activity, including relevant findings from case studies and research.

- Molecular Formula : C27H24N2O4

- Molecular Weight : 440.5 g/mol

- Appearance : White to light yellow powder

Biological Functions

-

Peptide Synthesis :

- This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the creation of complex peptides with specific sequences, which are essential in drug development and therapeutic applications.

-

Antimicrobial Activity :

- Research indicates that derivatives of tryptophan, including 5-methyl-DL-tryptophan, can enhance antimicrobial properties. A study demonstrated that the incorporation of modified tryptophans into antimicrobial peptides significantly improved their effectiveness against various bacterial strains without causing hemolytic effects .

- Modulation of Gut Microbiota :

- Inhibition of Enzymatic Activity :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Peptides

A study focused on the modification of antimicrobial peptides by substituting tryptophan residues with 5-methyl-DL-tryptophan. The results indicated a marked increase in antibacterial efficacy against Escherichia coli and other pathogens while maintaining low toxicity levels to human cells. This highlights the potential of using this compound in developing new antimicrobial agents.

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets:

- Interaction with Membranes : Tryptophan derivatives are known to interact with bacterial membranes, enhancing their antimicrobial activity.

- Modulation of Signaling Pathways : By affecting key signaling pathways such as TLR4/MyD88/NF-κB, this compound can influence immune responses and inflammatory processes.

Propiedades

IUPAC Name |

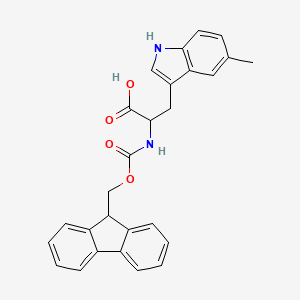

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFSFRZGVTQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.